6-Fluoro-4-methylpyridin-2-amine
Overview
Description
6-Fluoro-4-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7FN2 . It has a molecular weight of 126.13 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, involves methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . A specific synthesis method for a similar compound, 2-bromo-6-fluoro-4-methylpyridine, involves the use of aqueous ammonia, potassium carbonate, copper (I) oxide, N,N′-dimethylethylenediamine, and ethylene glycol .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7FN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Heterocyclic Compound Transformations
- Meta-Rearrangement and Ring Transformations : In heterocyclic chemistry, 6-substituted derivatives of 2-halogenopyridines, including compounds like 6-Fluoro-4-methylpyridin-2-amine, undergo unique transformations. These include meta-rearrangement and ring transformation reactions, leading to the formation of compounds like 4-amino-2-methylpyrimidine (Hertog et al., 2010).
Pharmaceutical Synthesis
- Antibacterial Agents : The compound has been used in the synthesis of pyridonecarboxylic acids, which exhibit antibacterial activity. This showcases its potential in the development of new antibacterial drugs (Egawa et al., 1984).
- Antihypertensive Activity : Derivatives of this compound, like 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, have been investigated for their antihypertensive effects in hypertensive rats, demonstrating the compound’s relevance in cardiovascular drug research (Bennett et al., 1981).
Chemical Synthesis and Applications
- Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate : This compound can be synthesized from methyl 3-methylpyridine-2-carboxylate through a series of chemical reactions, including oxidation, nitration, reduction, and a modified Balz-Schiemann reaction (Shi Qunfeng et al., 2012).
- Fluorous Synthesis of Pyrimidines : In the field of fluorous synthesis, this compound is involved in synthesizing disubstituted pyrimidines, demonstrating its utility in the development of new chemical synthesis methodologies (Zhang, 2003).
Material Science
- Corrosion Inhibition : 2-Amino-4-methylpyridine, a related compound, has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. This suggests potential industrial applications of similar compounds in corrosion protection (Mert et al., 2014).
Safety and Hazards
properties
IUPAC Name |
6-fluoro-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAHVPLPKGZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1393557-04-4 | |
Record name | 6-fluoro-4-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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